Acid Fast Blue 5R
Description
Acid Fast Blue 5R (CAS 3351-05-1), also known as Acid Blue 113, is a synthetic double azo dye widely used in textile, leather, and paper industries. Its molecular formula is C₃₂H₂₁N₅Na₂O₆S₂, with a molecular weight of 681.65 g/mol . The structure consists of two azo groups (–N=N–) linked to aromatic rings and sulfonic acid groups, enhancing water solubility and binding affinity to substrates like wool and polyamide . Studies highlight its adsorption properties, with removal efficiencies exceeding 90% under optimized conditions using materials like Mg/CTS/FA and SA/La(III) composites .
Properties
CAS No. |
24758-50-7 |
|---|---|
Molecular Formula |
C32H23N5O6S2 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
8-anilino-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O6S2/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43/h1-20,33H,(H,38,39,40)(H,41,42,43) |
InChI Key |
DJRZPZBRKRAGBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Other CAS No. |
24758-50-7 |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
3351-05-1 (di-hydrochloride salt) |
Synonyms |
Acid Blue 113 acid blue 113 free acid Levanol Fast Cyanine 5RN Levanol Fast Cyanine 5RN, disodium salt Supranol Fast Cyanine 5RN |
Origin of Product |
United States |
Comparison with Similar Compounds
Acid Blue 113 (Same as Acid Fast Blue 5R)
Acid Blue 5 (CAS 3761-53-3)
- Structural Differences : Acid Blue 5 is a triphenylmethane dye with a distinct chromophore structure, lacking azo groups. Its molecular formula is C₃₄H₃₄N₂Na₂O₉S₃ .
- Performance: Solubility: More soluble in ethanol than this compound, producing light green solutions . Fastness: Lower light fastness (ISO 2-3) compared to this compound, which is optimized for higher durability in textiles .
Comparison with Functionally Similar Dyes
Direct Green BE and Direct Red 4BE
Acid Blue 7 (CAS 3486-30-4)
- Degradation Methods :
- This compound is primarily removed via adsorption, while Acid Blue 7 is degraded using photocatalytic processes (e.g., TiO₂-based systems) with ~90% efficiency under UV light .
- Structural factors: Acid Blue 7’s smaller molecular size and lack of sulfonic groups make it more susceptible to oxidative degradation .
Key Research Findings
Adsorption Performance
Environmental Impact
- This compound’s complex structure resists biodegradation, necessitating advanced removal techniques. In contrast, simpler dyes like Acid Blue 5 are more amenable to conventional treatments .
Q & A
Q. What are the key spectroscopic methods for characterizing Acid Fast Blue 5R (C.I. Acid Blue 113)?
this compound can be characterized using:
- Raman spectroscopy : Compare spectral peaks with reference libraries (e.g., NICODOM Raman Library, which lists Acid Blue 113 at 681.65 g/mol) .
- UV-Vis spectroscopy : Analyze absorbance maxima in aqueous solutions (e.g., λmax ~570–620 nm for azo dyes) .
- NMR and FTIR : Confirm molecular structure (disodium salt of a bis-azo compound with sulfonate groups; C32H21N5Na2O6S2) .
Q. How can researchers determine the purity and concentration of this compound in commercial samples?
- High-Performance Liquid Chromatography (HPLC) : Separate and quantify dye components using a C18 column and mobile phase optimized for sulfonated azo dyes .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethanol/ammonia/water solvent systems to detect impurities .
- Elemental analysis : Verify sulfur and nitrogen content to confirm stoichiometry .
Q. What are the standard protocols for applying this compound in textile dyeing studies?
- Dyeing parameters : Use pH 3–5 (weakly acidic conditions) at 85–95°C for wool, silk, or nylon substrates .
- Colorfastness testing : Evaluate wash, light, and rub fastness per ISO 105-C06 and AATCC TM16 standards .
Advanced Research Questions
Q. How should researchers design experiments to study the photocatalytic degradation of this compound?
- Catalyst selection : Use TiO2 P25 (Degussa) with a surface area of 57 m²/g and 30 nm particle size for optimal degradation efficiency .
- Experimental variables : Optimize pH (e.g., acidic vs. alkaline conditions), catalyst loading (0.5–2.0 g/L), and UV irradiation intensity .
- Analytical methods : Monitor degradation kinetics via UV-Vis spectrophotometry and confirm intermediate products using LC-MS .
Q. How can conflicting data on the dye’s stability under varying pH conditions be resolved?
- Mechanistic studies : Distinguish between hydrolysis (dominant at pH >7) and aggregation (prevalent at pH <4) using dynamic light scattering (DLS) .
- Control experiments : Include blank samples without catalysts to isolate pH-specific degradation pathways .
Q. What methodologies are recommended for studying competitive adsorption of this compound in mixed-dye systems?
- Multi-dye UV-Vis deconvolution : Use derivative spectroscopy or machine learning algorithms to resolve overlapping absorbance peaks .
- Adsorption isotherms : Compare Langmuir vs. Freundlich models to quantify competition for binding sites on substrates like activated carbon .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
- Density Functional Theory (DFT) : Calculate electron distribution in the azo and sulfonate groups to predict reactivity .
- Molecular docking : Simulate dye-fiber interactions (e.g., hydrogen bonding with wool keratin) using software like AutoDock Vina .
Methodological Considerations
Q. What statistical frameworks are critical for reproducibility in this compound studies?
- 4R principles : Apply randomization in catalyst trials, replication for adsorption experiments, and reduction of variability via controlled humidity/temperature .
- Uncertainty quantification : Report confidence intervals for degradation rates (e.g., ±5% error for HPLC measurements) .
Q. How can researchers address discrepancies in reported molar extinction coefficients for this compound?
- Calibration standards : Use certified reference materials (CRMs) from Sigma-Aldrich or Merck .
- Inter-laboratory validation : Share datasets via platforms like Zenodo to harmonize measurements .
Data Interpretation and Reporting
Q. What are best practices for contextualizing this compound’s environmental impact in publications?
- Lifecycle analysis (LCA) : Quantify energy use and waste generation during synthesis and degradation .
- Comparative toxicity : Use Daphnia magna or Vibrio fischeri assays to benchmark against other azo dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
